Ethyl 5-oxo-6,6,6-trifluorohexanoate is an organic compound characterized by the molecular formula . It is a derivative of hexanoic acid, where the sixth carbon is substituted with three fluorine atoms and the fifth carbon is part of a keto group. This compound exhibits unique chemical properties due to the presence of the trifluoromethyl group and the keto functionality, making it a valuable building block in organic synthesis, particularly in the development of fluorinated compounds and bioactive molecules.
Ethyl 5-oxo-6,6,6-trifluorohexanoate can be sourced from various chemical suppliers and is classified under several categories based on its structure and functional groups:
The synthesis of ethyl 5-oxo-6,6,6-trifluorohexanoate can be achieved through multiple synthetic routes. A common method involves:
In an industrial context, continuous flow reactors may be utilized to enhance mixing and heat transfer, optimizing yield and purity through careful control of reaction conditions.
The reaction typically proceeds via nucleophilic substitution where the ethyl 5-oxohexanoate acts as a nucleophile attacking the electrophilic carbon in trifluoromethyl iodide. The process may involve various catalysts to improve efficiency.
The structure of ethyl 5-oxo-6,6,6-trifluorohexanoate can be represented as follows:
Ethyl 5-oxo-6,6,6-trifluorohexanoate can undergo several types of chemical reactions:
The mechanism of action for ethyl 5-oxo-6,6,6-trifluorohexanoate involves its interaction with biological targets:
These interactions modulate various biochemical pathways, potentially leading to therapeutic effects such as anti-inflammatory and anticancer activities.
Relevant data regarding melting points or boiling points were not specified but are critical for practical applications in laboratory settings.
Ethyl 5-oxo-6,6,6-trifluorohexanoate has diverse applications in scientific research:
This compound's unique structure allows for innovative applications across various fields including pharmaceuticals and materials science.
Ethyl 5-oxo-6,6,6-trifluorohexanoate (CAS 898776-52-8) is synthesized via a 7-step route starting from L-pyroglutamic acid. The initial step involves esterification of the carboxylic acid group using thionyl chloride in ethanol, yielding ethyl pyroglutamate derivatives [3]. Subsequent N-protection with Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) and LiHMDS (lithium hexamethyldisilazide) generates intermediates amenable to further functionalization [3]. The pivotal diazo transfer employs diazo(trimethylsilyl)methyllithium to convert carbonyl groups to diazo ketones, enabling elongation of the carbon chain. Piperidine-mediated N-deprotection followed by HATU-coupling (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with Fmoc-L-tryptophan completes the backbone assembly. Final acetylation yields trifluoromethylated diazo compounds [3].
Table 1: Key Steps and Yields in Multi-Step Synthesis
Step | Reagent/Condition | Intermediate | Yield (%) |
---|---|---|---|
Esterification | SOCl₂, EtOH | Ethyl pyroglutamate | 85–92 |
Fmoc Protection | Fmoc-Cl, LiHMDS | N-Fmoc pyroglutamate ester | 78 |
Diazo Transfer | (TMS)CHN₂Li | Diazo ketone derivative | 65 |
Deprotection/Coupling | Piperidine; Fmoc-Trp-OH, HATU | Tryptophan-diazo dipeptide | 70 |
Optimization Insight: The diazo transfer requires strict anhydrous conditions and temperatures below –20°C to suppress side reactions. Ethanol as the esterification solvent maximizes yield compared to methanol [3].
Carboxylate functionalization of Ethyl 5-oxo-6,6,6-trifluorohexanoate leverages Steglich esterification for sterically hindered substrates. This method employs DCC (dicyclohexylcarbodiimide) and catalytic DMAP (4-dimethylaminopyridine) to activate carboxylic acids, forming O-acylisourea intermediates that react with alcohols to yield esters [9]. For tert-butyl ester prodrugs (e.g., P5 in prodrug studies), Steglich conditions prevent carbocation formation associated with acid-catalyzed esterification [3]. Alternatively, transesterification under acid catalysis (e.g., p-TsOH) converts ethyl esters to bulkier analogs (isopropyl, cyclopropyl), enhancing metabolic stability [3].
Table 2: Solvent and Catalyst Effects on Esterification Efficiency
Ester Type | Method | Catalyst | Solvent | Conversion (%) |
---|---|---|---|---|
Ethyl | Direct (SOCl₂/EtOH) | –– | Ethanol | 92 |
tert-Butyl | Steglich | DCC/DMAP | DCM | 88 |
Cyclopropyl | Transesterification | p-TsOH | Toluene | 75 |
Reaction Challenge: Transesterification of ethyl esters with tertiary alcohols (e.g., tert-butanol) necessitates excess alcohol (5 eq.) and azeotropic water removal to drive equilibrium [3].
The trifluoromethyl group (–CF₃) is introduced via ethyl trifluoropyruvate (1), a key fluorinated building block. In multicomponent domino cyclizations, ethyl trifluoropyruvate reacts with methyl ketones (e.g., acetone) and amino alcohols under mild conditions (25°C, 1,4-dioxane) to form bicyclic γ-lactams bearing –CF₃ groups [5]. The electrophilic trifluoromethyl carbon undergoes nucleophilic attack by enolates of methyl ketones, generating β-hydroxy intermediates that cyclize with amino alcohols [5]. For Ethyl 5-oxo-6,6,6-trifluorohexanoate, precursor-directed fluorination avoids hazardous fluorinating agents by incorporating the –CF₃ group early in the synthesis [3] [5].
Stability Consideration: The β-keto trifluoromethyl moiety’s electron-withdrawing nature enhances electrophilicity at C5, facilitating nucleophilic additions but requiring pH-controlled storage (pH 6–8) to prevent decomposition [2] [6].
Table 3: Impact of Trifluoromethyl Group on Physicochemical Properties
Property | Ethyl 5-oxohexanoate | Ethyl 5-oxo-6,6,6-trifluorohexanoate |
---|---|---|
Density (g/cm³) | 1.03 | 1.194 |
Boiling Point (°C) | 205 | 207.5 |
LogP (calc.) | 0.8 | 1.85 |
Flash Point (°C) | 92 | 77.3 |
Ethyl 5-oxo-6,6,6-trifluorohexanoate serves as a synthon in solid-phase peptide synthesis (SPPS) of DON (6-diazo-5-oxo-L-norleucine) prodrugs. The carboxylate is coupled to C-terminal amino acids on Wang resin using N-protected amino acids (e.g., Fmoc-Phe-OH) and HATU/DIPEA activation [3]. Sequential deprotection (piperidine) and coupling yield tripeptides like P11: tert-butyl-(S)-6-diazo-2-((S)-2-(2-(dimethylamino)acetamido)-3-phenylpropanamido)-5-oxo-hexanoate [3]. Resin cleavage (TFA/DCM) liberates prodrugs with >95% purity after HPLC. This method enables rapid diversification: replacing tryptophan (DRP-104) with phenylalanine (P11) improved aqueous solubility from <1 mg/mL to >10 mg/mL while maintaining tumor-targeted release [3].
Optimization Insight: Using tert-butyl esters instead of isopropyl (DRP-104) reduced intestinal hydrolysis by 3-fold, minimizing inactive M1 metabolite formation [3].
Table 4: SPPS Parameters for Prodrug Analogues
Prodrug | Amino Acid Variation | Ester Promoiety | Solubility (mg/mL) | Plasma t₁/₂ (h) |
---|---|---|---|---|
DRP-104 | Tryptophan | Isopropyl | <1 | 0.5 |
P5 | Tryptophan | tert-Butyl | 3 | 2.1 |
P11 | Phenylalanine | tert-Butyl | 12 | 4.3 |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4